molecular formula C10H12ClN3O2 B1518702 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride CAS No. 1078566-95-6

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride

Cat. No.: B1518702
CAS No.: 1078566-95-6
M. Wt: 241.67 g/mol
InChI Key: KZPXVDUJDVDTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete International Union of Pure and Applied Chemistry name being (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride. The compound's Chemical Abstracts Service registry number is 1078566-95-6, providing unambiguous identification in chemical databases. The molecular formula C₁₀H₁₁N₃O₂·HCl indicates the presence of ten carbon atoms, eleven hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one hydrochloride unit, resulting in a molecular weight of 241.67 atomic mass units.

The International Chemical Identifier code 1S/C10H11N3O2.ClH/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13;/h1-5,8H,6,11H2,(H,14,15);1H/t8-;/m0./s1 provides complete structural specification including stereochemical configuration. The International Chemical Identifier Key KZPXVDUJDVDTEQ-QRPNPIFTSA-N serves as a hashed version of the full International Chemical Identifier for database searching. The Simplified Molecular Input Line Entry System notation n1(c2c(cc1)cccn2)CC@@HN.Cl describes the compound's connectivity and stereochemistry in a linear format.

Property Value Reference
International Union of Pure and Applied Chemistry Name (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride
Chemical Abstracts Service Number 1078566-95-6
Molecular Formula C₁₀H₁₁N₃O₂·HCl
Molecular Weight 241.67 g/mol
International Chemical Identifier Key KZPXVDUJDVDTEQ-QRPNPIFTSA-N

Alternative nomenclature systems recognize this compound as a derivative of 7-azatryptophan, where the traditional tryptophan indole ring system is replaced with the pyrrolo[2,3-b]pyridine heterocycle. The systematic name reflects the specific positioning of the amino acid side chain at the N-1 position of the pyrrolo[2,3-b]pyridine system, distinguishing it from the more common C-3 substituted analogs found in natural amino acid derivatives. The stereochemical designation (2S) indicates the absolute configuration at the α-carbon center, corresponding to the L-configuration in amino acid nomenclature.

Historical Context of Pyrrolo[2,3-b]Pyridine Derivatives in Organic Chemistry

The pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, has been a subject of synthetic and biological interest since the early developments in heterocyclic chemistry. Initial synthetic approaches to 1H-pyrrolo[2,3-b]pyridines were established through modifications of classical indole synthesis methods, including adaptations of the Madelung and Fischer syntheses. These early investigations revealed that 1H-pyrrolo[2,3-b]pyridines undergo electrophilic substitution reactions predominantly at the 3-position, with nitration, nitrosation, bromination, and iodination following this regioselectivity pattern.

The biological significance of pyrrolo[2,3-b]pyridine derivatives became apparent through studies of their fungicidal activity against Pyricularia oryzae, the causative agent of rice blast disease. Quantum mechanical calculations using semiempirical molecular orbital methods revealed a correlation between the biological activity and calculated ionization potentials of various 7-azaindole derivatives, establishing early structure-activity relationships for this class of compounds. These findings provided foundational understanding for subsequent medicinal chemistry applications.

Modern developments in pyrrolo[2,3-b]pyridine chemistry have been driven by their recognition as privileged scaffolds in drug discovery. The synthesis of fluorinated pyrrolo[2,3-b]pyridine nucleosides emerged as an important area of investigation for adenosine deaminase and inosine 5'-monophosphate dehydrogenase inhibitor development. Efficient synthetic approaches utilizing 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile as starting material with fluorinated 1,3-bielectrophiles have been developed, with tert-butyl protecting groups successfully removed using sulfuric acid treatment followed by direct glycosylation.

Contemporary applications have expanded to include pyrrolo[2,3-b]pyridine-based inhibitors of various therapeutic targets. Several compounds containing this heterocyclic system have progressed to Food and Drug Administration approval as anticancer agents, particularly as B-RAF inhibitors for melanoma treatment. The development of novel pyrrolo[2,3-b]pyridine derivatives as type II cyclin-dependent kinase 8 inhibitors represents recent advances in colorectal cancer therapy, with compounds exhibiting nanomolar potency and favorable pharmacokinetic properties. Additionally, systematic structure-activity relationship studies have identified pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective phosphodiesterase 4B inhibitors for central nervous system applications.

Significance of α-Amino Acid Derivatives in Bioactive Molecule Design

α-Amino acid derivatives represent fundamental building blocks in biological systems and serve critical roles in medicinal chemistry and drug discovery applications. The structural diversity achievable through amino acid modifications provides opportunities for modulating physicochemical properties, biological activity, and pharmacokinetic characteristics of bioactive compounds. In particular, α,α-disubstituted α-amino acids have gained prominence due to their enhanced properties compared to conventional amino acids, serving as modifiers of peptide conformation and precursors to bioactive compounds.

The incorporation of heterocyclic substituents into amino acid structures, exemplified by this compound, represents a strategic approach to drug design. Such modifications can significantly impact the biological activity profile by introducing additional binding interactions, altering molecular conformation, and modulating pharmacological properties. The pyrrolo[2,3-b]pyridine system in this compound provides a rigid, planar heterocyclic framework that can engage in π-π stacking interactions and hydrogen bonding with biological targets.

The amino acid backbone contributes essential features for biological recognition and membrane permeability. Approximately 40-60% of new drug molecules exhibit poor water solubility and face serious bioavailability issues, making the incorporation of amino acid structures an attractive strategy for improving biopharmaceutical properties such as permeability, stability, and solubility. The amino and carboxylic acid functional groups provide sites for further chemical modification and can enhance drug delivery characteristics through interaction with amino acid transporters.

Application Area Significance Reference
Peptide Conformation Modification of secondary structure and stability
Drug Permeability Enhanced membrane transport through amino acid transporters
Bioavailability Improved solubility and pharmacokinetic properties
Target Selectivity Specific recognition by enzyme active sites

Recent advances in synthetic methodologies have addressed the challenges associated with constructing α,α-disubstituted α-amino acids, which were previously limited by steric constraints. Emerging strategies including synergistic enantioselective catalysis, visible-light-mediated photocatalysis, metal-free methodologies, and carbon dioxide fixation offer new synthetic approaches to access these challenging scaffolds. These developments have expanded the accessibility of structurally diverse amino acid derivatives for pharmaceutical applications.

The mechanism of action for amino acid derivatives containing pyrrolo[2,3-b]pyridine systems involves interaction with specific biological targets through multiple binding modes. The heterocyclic component can engage in π-π stacking with aromatic amino acid residues in protein binding sites, while the amino acid portion provides additional hydrogen bonding and ionic interactions. This dual-mode binding often results in enhanced selectivity and potency compared to simpler heterocyclic compounds lacking the amino acid functionality.

Properties

IUPAC Name

2-amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13;/h1-5,8H,6,11H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPXVDUJDVDTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078566-95-6
Record name 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Formation of Pyrrolo[2,3-b]pyridine Core and Functionalization

  • Suzuki Coupling Reaction:
    The pyrrolo[2,3-b]pyridine nucleus is often functionalized via palladium-catalyzed Suzuki coupling. For example, 5-bromo-7-azaindole derivatives are reacted with aryl or heteroaryl boronic acids in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate in a dioxane/water solvent system at 80 °C to reflux for 1–16 hours. This step enables the introduction of aryl groups at the 5-position of the pyrrolo[2,3-b]pyridine ring.

  • Bromination and Tosylation:
    Subsequent bromination at the 3-position using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform or dichloromethane at 0 °C to room temperature prepares the intermediate for further substitution. The brominated intermediate is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like aqueous sodium hydroxide to afford tosylated derivatives, facilitating nucleophilic substitution reactions.

Coupling with Amino Acid Moiety

  • Nucleophilic Substitution and Amino Acid Attachment:
    The tosylated intermediate can be reacted with amino acid derivatives or protected amino acid esters under basic conditions to form the 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid framework. The reaction typically occurs in solvents like 1,4-dioxane under inert atmosphere at elevated temperatures (~110 °C) using sodium tert-butoxide as the base and palladium catalysts with ligands such as XPhos to facilitate coupling.

  • Deprotection and Hydrochloride Salt Formation:
    After coupling, protecting groups are removed by acid or base treatment, and the free amino acid derivative is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility for pharmaceutical applications.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Catalysts Solvent/System Temperature Time Yield (%) Notes
1 Suzuki Coupling Pd(dppf)Cl2, K2CO3, phenylboronic acid 2.5:1 dioxane/water 80 °C to reflux 1–16 h 70–85 Formation of 5-aryl pyrrolo[2,3-b]pyridine
2 Bromination Br2 or NBS, triethylamine CHCl3 or DCM 0 °C to RT 10 min–16 h 75–90 Selective 3-position bromination
3 Tosylation p-Toluenesulfonyl chloride, NaOH DCM/aqueous NaOH biphasic 0 °C to RT 1–12 h 80–88 Formation of tosylate intermediate
4 Coupling with amino acid Sodium tert-butoxide, Pd(OAc)2, XPhos 1,4-Dioxane 110 °C 2 h ~30 Coupling with amino acid derivative
5 Deprotection and salt formation HCl Methanol or aqueous RT 1–3 h Quantitative Formation of hydrochloride salt

Detailed Research Findings

  • The Suzuki coupling methodology is well-established for constructing the pyrrolo[2,3-b]pyridine scaffold with diverse aryl substitutions, which is critical for tuning biological activity and solubility.

  • Bromination at the 3-position is highly regioselective and can be performed using mild conditions with NBS, providing a handle for further functionalization.

  • Tosylation activates the heterocyclic nitrogen for nucleophilic substitution, enabling the introduction of the amino acid side chain via nucleophilic displacement.

  • The coupling with amino acid derivatives requires careful control of reaction conditions, including inert atmosphere and temperature, to achieve moderate yields (~30%) due to the complexity of the substrates and potential side reactions.

  • Final conversion to the hydrochloride salt is a standard pharmaceutical practice to improve compound handling and formulation properties.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Catalysts Conditions Purpose
Pyrrolo[2,3-b]pyridine formation Pd(dppf)Cl2, K2CO3, arylboronic acid 80 °C, dioxane/water, 1–16 h Aryl substitution via Suzuki coupling
Bromination Br2 or NBS, triethylamine 0 °C to RT, 10 min–16 h Selective halogenation at 3-position
Tosylation p-Toluenesulfonyl chloride, NaOH 0 °C to RT, 1–12 h Activation for nucleophilic substitution
Amino acid coupling Sodium tert-butoxide, Pd(OAc)2, XPhos 110 °C, 1,4-dioxane, 2 h Attachment of amino acid side chain
Deprotection and salt formation HCl RT, 1–3 h Formation of hydrochloride salt

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine (−NH₂) participates in classical nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride produces N-acetyl derivatives .

  • Schiff Base Formation : Condenses with aldehydes/ketones (e.g., formaldehyde) to generate imine intermediates, useful in combinatorial chemistry .

Reaction TypeReagents/ConditionsProduct
AcylationAcetyl chloride, DCM, RTN-Acetyl derivative
Schiff BaseBenzaldehyde, EtOH, refluxImine conjugate

Carboxylic Acid Reactivity

The −COOH group undergoes typical acid-derived transformations:

  • Esterification : Methanol/H⁺ catalysis yields methyl esters, enhancing lipophilicity .

  • Amide Coupling : Activators like EDC/HOBt facilitate peptide bond formation with amines .

Key Reaction Pathway :
Compound+R NH2EDC HOBtAmide Product\text{Compound}+\text{R NH}_2\xrightarrow{\text{EDC HOBt}}\text{Amide Product}

This is critical for prodrug design or bioconjugation .

Heterocyclic Ring Reactivity

The pyrrolo[2,3-b]pyridine system exhibits electrophilic substitution and redox activity:

  • Electrophilic Aromatic Substitution (EAS) : Bromination occurs at electron-rich positions (C5/C6) using NBS or Br₂ .

  • Oxidation : The pyrrole ring is susceptible to oxidative degradation with H₂O₂ or KMnO₄, forming pyridine N-oxides .

ReactionConditionsOutcome
BrominationNBS, DMF, 0°CC5-brominated derivative
OxidationH₂O₂, AcOH, 50°CPyridine N-oxide

Cyclization and Cross-Coupling

The heterocycle participates in metal-catalyzed cross-coupling:

  • Suzuki-Miyaura : Pd-catalyzed coupling with aryl boronic acids introduces substituents at C3 .

  • Buchwald-Hartwig Amination : Forms C−N bonds with aryl halides, enabling diversification .

Example :
Compound+PhB OH 2Pd PPh3 4C3 aryl derivative\text{Compound}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{C3 aryl derivative}

Salt Formation and Solubility

As a hydrochloride salt, it undergoes pH-dependent solubility shifts:

  • Deprotonation : In basic media (pH > 8), the free base precipitates, altering reactivity .

  • Counterion Exchange : Metathesis with NaHCO₃ or K₂CO₃ yields potassium or sodium salts .

Stability Under Stress Conditions

Studies indicate decomposition pathways:

  • Thermal Degradation : >150°C leads to decarboxylation and pyrrole ring opening.

  • Photolysis : UV exposure (254 nm) causes N-oxide formation via singlet oxygen .

Analytical Characterization Data

Key spectroscopic signatures for reaction monitoring:

TechniqueKey Signals
¹H NMR (D₂O)δ 8.35 (d, J=5 Hz, H6), 7.20 (s, H2), 4.10 (m, α-CH), 3.85 (dd, β-CH₂)
IR 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)
HRMS [M+H]⁺ m/z 206.0924 (calc. 206.0924)

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Inhibition of SGK-1 Kinase:
One of the most significant applications of this compound is its role as an inhibitor of the serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is implicated in various physiological processes, including electrolyte balance and cell proliferation. Inhibition of SGK-1 has potential therapeutic implications for conditions such as renal and cardiovascular diseases, where regulation of sodium transport and cell growth is critical .

Case Study: Treatment of Renal Disorders
Research indicates that compounds similar to 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride can mediate aldosterone-induced sodium retention, presenting a novel approach to managing electrolyte imbalances in patients with renal disorders. Studies have shown that SGK-1 inhibitors may help in mitigating the adverse effects associated with excessive sodium retention in renal pathologies .

Neuropharmacology

Potential Neuroprotective Effects:
Recent studies suggest that compounds containing the pyrrolo[2,3-b]pyridine moiety may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play significant roles. The ability to modulate signaling pathways associated with neuronal survival positions this compound as a candidate for further investigation in neuropharmacology .

Fragment-Based Drug Discovery

Role in Drug Design:
The compound has been utilized in fragment-based drug discovery (FBDD) approaches, where small chemical fragments are screened for their ability to bind to biological targets. Its unique structure allows for the identification of novel interactions within target proteins, facilitating the design of more potent inhibitors. This strategy has been particularly effective in developing new therapeutic agents targeting cancer and other diseases .

Biochemical Research

Applications in Proteomics:
In biochemical research, this compound serves as a valuable tool for studying protein interactions and functions. Its ability to modulate specific enzymatic activities makes it a useful compound for probing cellular pathways and understanding disease mechanisms at a molecular level .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryInhibition of SGK-1 kinase for renal and cardiovascular disease treatment
NeuropharmacologyPotential neuroprotective effects against neurodegenerative diseases
Drug DiscoveryUtilization in fragment-based drug discovery for novel therapeutic agents
Biochemical ResearchTool for studying protein interactions and cellular pathways

Mechanism of Action

The mechanism by which 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolopyridine Family

The compound belongs to a broader class of pyrrolopyridine derivatives, which vary in substituents, backbone length, and salt forms. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features Availability
2-Amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride C₁₀H₁₂ClN₃O₂ 278.1 2613384-10-2 Propanoic acid, amino group, HCl salt Discontinued
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride C₉H₉ClN₂O₂ 212.64 1803608-72-1 Acetic acid, HCl salt Available
3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride C₁₀H₁₀Cl₂N₂O₂ 261.10 2866334-22-5 Chloro substitution, propanoic acid In stock
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 Not specified Chloro, carboxylic acid Synthesized

Functional Group Variations

(a) Amino vs. Carboxylic Acid Derivatives
  • The target compound’s amino-propanoic acid moiety distinguishes it from analogues like 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride (), which lacks the amino group and has a shorter acetic acid chain.
  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid () replaces the amino group with a chlorine atom, reducing basicity and altering electronic properties .
(b) Salt Forms and Stability
  • The dihydrochloride salt form of the target compound () improves aqueous solubility compared to neutral forms like 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (), which is synthesized in 80% yield but lacks salt stabilization .

Biological Activity

2-Amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride, also known by its CAS number 333354-45-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C10H11N3O2C_{10}H_{11}N_{3}O_{2}. The compound features a pyrrolopyridine moiety which is crucial for its biological activity.

Structural Data

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O₂
Molecular Weight205.21 g/mol
SMILESC1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N
InChIInChI=1S/C10H11N3O2/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13/h1-5,8H,6,11H2,(H,14,15)

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Kinases : Compounds with similar structures have been noted for their ability to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. For instance, certain derivatives exhibit IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9 .
  • Antiproliferative Effects : Studies have demonstrated that related compounds can significantly inhibit cellular proliferation in various human tumor cell lines such as HeLa and HCT116 . This suggests potential applications in cancer therapy.
  • Neuroprotective Properties : Some pyrrolopyridine derivatives have been investigated for neuroprotective effects, which could be relevant for conditions like neurodegenerative diseases.

Case Studies and Research Findings

While direct studies specifically on this compound are scarce, several related studies provide insight into its potential applications:

  • Antitumor Activity : A study focusing on pyrrolopyridine derivatives found that certain compounds showed significant antiproliferative activity against cancer cell lines . This highlights the potential of the pyrrolopyridine scaffold in developing anticancer agents.
  • Kinase Inhibition : Research has indicated that compounds with similar structures can selectively inhibit specific kinases involved in cancer progression . This specificity is crucial for minimizing side effects in therapeutic applications.

Q & A

Q. What are the established synthetic routes for 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride, and how can purity be optimized?

Synthesis typically involves multi-step protocols, including:

  • Core formation : Alkylation or condensation reactions to construct the pyrrolo[2,3-b]pyridine scaffold. For example, NaH/MeI in THF facilitates methylation at the 1-position of the pyrrolopyridine ring .
  • Amino acid coupling : Introducing the propanoic acid moiety via nucleophilic substitution or amide bond formation.
  • Hydrochloride salt preparation : Acidic workup (e.g., HCl in dioxane) to improve stability and solubility.

Q. Purity optimization :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for ≥95% purity .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor by 1^1H NMR (DMSO-d6d_6) for characteristic peaks (e.g., δ 7.5–8.5 ppm for aromatic protons) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • NMR spectroscopy :
    • 1^1H NMR confirms regiochemistry (e.g., splitting patterns for pyrrolopyridine protons at δ 6.8–8.2 ppm) .
    • 13^{13}C NMR identifies carbonyl carbons (δ 170–175 ppm) and aromatic carbons (δ 110–150 ppm) .
  • Mass spectrometry : ESI-MS ([M+H]+^+) validates molecular weight (e.g., calculated for C10_{10}H11_{11}ClN2_2O2_2: 234.06 g/mol) .
  • HPLC : Retention time comparison with standards ensures purity (e.g., 97.34% purity achieved for analogs via C18 columns) .

Advanced Research Questions

Q. How can computational methods predict the biological activity or reactivity of this compound?

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Analyze binding affinity scores (< -7.0 kcal/mol suggests strong binding) .
  • DFT calculations : Gaussian 09 optimizes molecular geometry to assess electronic properties (e.g., HOMO-LUMO gaps predict nucleophilic sites) .
  • MD simulations : GROMACS evaluates stability in physiological conditions (e.g., RMSD < 2 Å over 100 ns indicates stable protein-ligand complexes) .

Q. What experimental strategies address low yields in the final coupling step of the synthesis?

  • Catalyst screening : Pd(PPh3_3)4_4 improves Suzuki-Miyaura cross-coupling efficiency (yield increased from 45% to 72% for pyrrolopyridine analogs) .
  • Solvent optimization : Dioxane/water (4:1) enhances boronic acid reactivity vs. THF .
  • Temperature control : Gradual heating (0°C → 105°C) minimizes side reactions during heterocycle formation .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50​ values)?

  • Assay standardization :
    • Use consistent cell lines (e.g., HEK293 for kinase assays) and ATP concentrations (1 mM) .
    • Validate via orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Metabolic stability tests : Incubate with liver microsomes to identify active metabolites that may skew results .

Q. What strategies enable regioselective functionalization of the pyrrolo[2,3-b]pyridine core?

  • Directed ortho-metalation : Use TMPLi to deprotonate the 3-position, followed by electrophilic quenching (e.g., iodine for 3-iodo derivatives) .
  • Protecting groups : Fmoc-protected amines allow selective modification at the 1-position .
  • Microwave-assisted synthesis : Enhances regioselectivity in nitration (e.g., HNO3_3 at 0°C yields 5-nitro derivatives) .

Q. What are the key structure-activity relationship (SAR) findings for analogs of this compound?

  • Pyrrolidine substitution : Analogous compounds with methylpyrrolidine show 10-fold higher kinase inhibition vs. piperidine derivatives (IC50_{50} = 0.89 µM vs. 8.3 µM) .
  • Amino acid side chains : Propanoic acid esters (e.g., methyl esters) improve cell permeability (logP = 1.2 vs. -0.5 for free acids) .
Analog Modification Activity (IC50_{50}) Source
Methyl ester derivativeEsterification at C20.89 µM
5-Bromo-pyrrolopyridine variantBromine at C52.1 µM
Trifluoromethyl analogCF3_3 at C70.67 µM

Q. How can reaction conditions be optimized for scalability in preclinical studies?

  • Flow chemistry : Continuous reactors reduce reaction time (e.g., from 24 h to 2 h for nitro reductions) .
  • Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
  • In-line analytics : PAT tools (e.g., FTIR probes) monitor intermediate formation in real time .

Q. What analytical techniques differentiate polymorphic forms of the hydrochloride salt?

  • PXRD : Distinct diffraction patterns (e.g., peaks at 2θ = 12.4°, 18.7°) confirm crystalline Form I vs. amorphous forms .
  • DSC : Endothermic peaks at 215°C indicate melting points for stable polymorphs .
  • TGA : Weight loss <1% below 150°C confirms anhydrous form .

Q. How do solvent polarity and pH affect the compound’s stability in aqueous buffers?

  • pH stability : Degradation occurs at pH > 7 (hydrolysis of ester groups; t1/2_{1/2} = 4 h at pH 8 vs. 48 h at pH 5) .
  • Solvent effects : 10% DMSO in PBS enhances solubility without precipitating the hydrochloride salt .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.